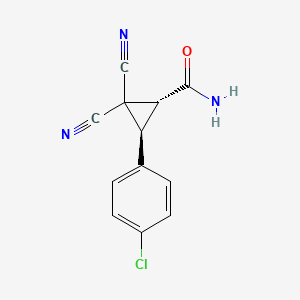
(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-chlorophenyl group, often using a halogenation reaction followed by a nucleophilic substitution.
Addition of the Dicyano Groups:
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using an amide coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or to act as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(4-fluorophenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
(1R,3S)-3-(4-bromophenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a bromine atom instead of chlorine.
(1R,3S)-3-(4-methylphenyl)-2,2-dicyanocyclopropane-1-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H8ClN3O |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
(1R,3S)-3-(4-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17)/t9-,10+/m1/s1 |
InChI Key |
JYQNCAXINRLPRS-ZJUUUORDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C2(C#N)C#N)C(=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(C#N)C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















